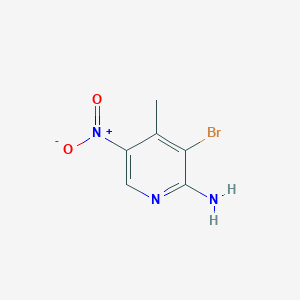

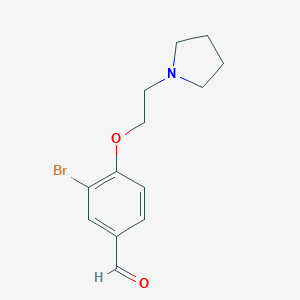

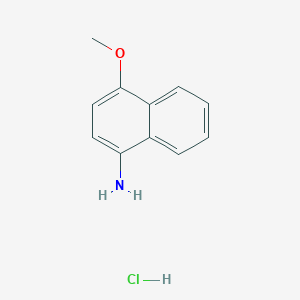

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide” is a derivative of thiophene, a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives, including “2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide”, is a topic of interest for medicinal chemists . They are synthesized to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of “2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide” is a derivative of this basic structure .Chemical Reactions Analysis

Thiophene and its derivatives are used as raw materials in the synthesis of various therapeutic agents . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives have been studied for their anticancer properties . The structure of 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide could be modified to target specific cancer cell lines, offering a pathway for the development of new chemotherapeutic agents.

Material Science: Organic Semiconductors

Due to their conjugated systems, thiophene derivatives are key in the development of organic semiconductors . This compound could be used in the synthesis of materials for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Pharmaceutical Applications: Anti-inflammatory Drugs

Thiophene compounds exhibit anti-inflammatory effects . As such, 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide might be a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

Research has shown that thiophene derivatives can have potent antimicrobial effects . This compound could be explored for its efficacy against various bacterial strains, potentially leading to new antibiotics.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . This compound could be incorporated into coatings or treatments to protect metals from corrosion, especially in harsh environments.

Analgesic Agents

Some thiophene derivatives have been evaluated for their analgesic activity . This suggests that 2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide could be investigated as a pain-relieving agent.

Environmental Science: Degradation Studies

Studies on thiophene derivatives have included their environmental degradation mechanisms . This compound could be studied to understand its breakdown products and environmental impact, which is crucial for assessing its safety profile.

Chemical Synthesis: Heterocyclization Reactions

Thiophene derivatives are often synthesized through heterocyclization reactions . This compound could serve as a substrate in various synthetic routes, leading to the creation of novel thiophene-based molecules with unique properties.

Wirkmechanismus

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Mode of Action

It’s known that certain thiophene derivatives can activate nrf2 via a non-electrophilic mechanism .

Biochemical Pathways

Thiophene derivatives have been reported to have various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Pharmacokinetics

Certain thiophene derivatives have been reported to be moderately stable in liver microsomes , which may impact their bioavailability.

Result of Action

Certain thiophene derivatives have been reported to inhibit lpsec-stimulated inflammation in macrophages .

Action Environment

Green methodologies for the synthesis of 2-aminothiophene have been reported, which could potentially influence the compound’s action .

Zukünftige Richtungen

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem. Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offer some of the greatest hopes for success in the present and future epoch .

Eigenschaften

IUPAC Name |

2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-7-3-4-8(2)9(5-7)10-6-17-13(15)11(10)12(14)16/h3-6H,15H2,1-2H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQXOCAFIBTNSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(2,5-dimethylphenyl)thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)

![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)

![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)